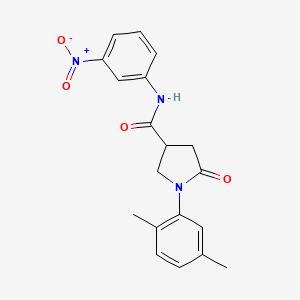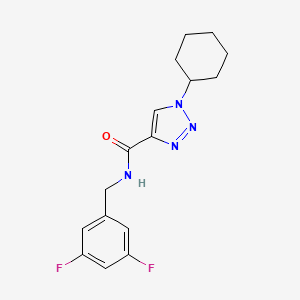![molecular formula C15H18BrN3O B4894235 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide, also known as BMDAA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of material science, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a monomer to synthesize stimuli-responsive polymers that can undergo reversible changes in their physical and chemical properties in response to external stimuli such as temperature, pH, and light. In the field of drug delivery, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a building block to design drug delivery systems that can release drugs in a controlled manner. In the field of bioimaging, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a fluorescent probe to visualize biological processes in living cells.
Mecanismo De Acción
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide exerts its biological effects by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Specifically, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. By inhibiting CDKs, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has also been shown to have anti-inflammatory and anti-oxidant effects. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide. One area of interest is the development of novel drug delivery systems that use 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a building block. Another area of interest is the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a fluorescent probe for bioimaging applications. Additionally, further studies are needed to investigate the potential of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is a chemical compound that has shown great potential for various scientific applications. Its unique properties and mechanism of action have made it a valuable tool for research in the fields of material science, drug delivery, and bioimaging. Further research is needed to fully explore the potential of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide and to develop new applications for this compound.
Métodos De Síntesis
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-(dimethylamino)phenyl with acryloyl chloride, followed by the addition of isopropylamine and cyanide. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide.
Propiedades
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10(2)18-15(20)12(9-17)7-11-5-6-14(19(3)4)13(16)8-11/h5-8,10H,1-4H3,(H,18,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDAMPIZZBCAQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C=C1)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=C(C=C1)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

methanol](/img/structure/B4894180.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)

![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)